IGF-1R inhibitor-3

Description

BenchChem offers high-quality IGF-1R inhibitor-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IGF-1R inhibitor-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H27FN6O |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

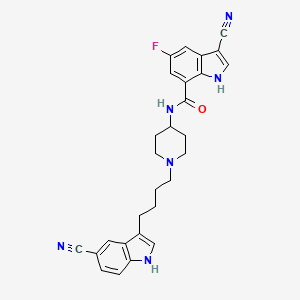

3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide |

InChI |

InChI=1S/C28H27FN6O/c29-21-12-24-20(15-31)17-33-27(24)25(13-21)28(36)34-22-6-9-35(10-7-22)8-2-1-3-19-16-32-26-5-4-18(14-30)11-23(19)26/h4-5,11-13,16-17,22,32-33H,1-3,6-10H2,(H,34,36) |

InChI Key |

UNLNZEDVQQAHFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC3=C2NC=C3C#N)F)CCCCC4=CNC5=C4C=C(C=C5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IGF-1R Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical node in cellular signaling, playing a pivotal role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of IGF-1R inhibitor-3, also known as Compound C11, a novel allosteric inhibitor of IGF-1R. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways and experimental workflows involved.

The IGF-1R Signaling Pathway

The IGF-1R is a receptor tyrosine kinase (RTK) that, upon binding its ligands IGF-1 or IGF-2, undergoes a conformational change leading to autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling primarily through two major pathways: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. These pathways are central to regulating normal cellular processes and their aberrant activation by IGF-1R contributes to tumorigenesis.

Mechanism of Action of IGF-1R Inhibitor-3

IGF-1R inhibitor-3 is a member of a novel class of indole-butyl-amine derivatives that function as allosteric inhibitors of the IGF-1R kinase.[1][2] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct, less conserved site on the enzyme. This binding event induces a conformational change in the kinase domain that prevents its proper function, thereby inhibiting downstream signaling.[3]

Specifically, IGF-1R inhibitor-3 binds to an allosteric pocket adjacent to the DFG motif and the activation loop of the IGF-1R kinase domain.[3] Molecular modeling and dynamics simulations have shown that the most potent compound in this series, C11 (IGF-1R inhibitor-3), adopts a unique conformation within this pocket.[4][5] This conformation is stabilized by hydrogen bonds with key residues, including M1156, leading to a high degree of shape complementarity and potent inhibition.[4][5] This allosteric mechanism of action is significant as it can offer greater selectivity over the highly homologous Insulin Receptor (IR), a common challenge with ATP-competitive IGF-1R inhibitors.[2]

Quantitative Data

The inhibitory activity of IGF-1R inhibitor-3 and its analogs has been characterized through various biochemical and cellular assays. The key quantitative data is summarized in the table below.

| Compound ID | Biochemical IGF-1R IC50 (µM) [2] | Cellular Phospho-IGF-1R IC50 (µM) in MCF-7 cells [2] | Biochemical InsR IC50 (µM) [2] | Cellular Phospho-InsR IC50 (µM) [2] |

| IGF-1R inhibitor-3 (C11) | 0.2 | 2.2 | >30 | >30 |

| Compound 10 | 0.4 | 4.5 | 2.5 | >30 |

| Compound 1 | 10 | 18 | 15 | >30 |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol details the method used to determine the biochemical IC50 values of IGF-1R inhibitor-3.[2]

Materials:

-

Recombinant human IGF-1R kinase domain (BPS BioScience, CA)

-

Substrate peptide: FITC-KKSRGDYMTMQIG-NH2

-

ATP

-

IGF-1R inhibitor-3 (Compound C11)

-

Assay Buffer

-

Caliper LifeSciences Electrophoretic Mobility Shift Technology Platform

Procedure:

-

Prepare a reaction mixture containing 0.1 ng/µL of IGF-1R kinase domain and 1 µM of the substrate peptide in the assay buffer.

-

Prepare serial dilutions of IGF-1R inhibitor-3 in DMSO and add to the reaction mixture to achieve a final DMSO concentration of 1%.

-

Initiate the kinase reaction by adding ATP to a final concentration of 15 µM (the Km for IGF-1R).

-

Incubate the reaction mixture at 25°C for 90 minutes.

-

Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate using the Caliper LifeSciences electrophoretic mobility shift assay platform.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-IGF-1R ELISA Assay

This protocol describes the method to assess the inhibitory activity of IGF-1R inhibitor-3 on IGF-1-induced IGF-1R phosphorylation in a cellular context.[2]

Materials:

-

MCF-7 breast cancer cell line

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium

-

IGF-1

-

IGF-1R inhibitor-3 (Compound C11)

-

Lysis buffer

-

Capture ELISA kit for phosphorylated IGF-1R

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Serum-starve the cells for a minimum of 4 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with serial dilutions of IGF-1R inhibitor-3 for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce IGF-1R phosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Perform a capture ELISA on the cell lysates to quantify the amount of phosphorylated IGF-1R according to the manufacturer's instructions.

-

Normalize the phospho-IGF-1R signal to the total protein concentration in each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the IGF-1 stimulated control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

IGF-1R inhibitor-3 represents a promising class of allosteric inhibitors with a distinct mechanism of action that offers potential for improved selectivity over the Insulin Receptor. The quantitative data demonstrates its potent biochemical and cellular activity against IGF-1R. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further characterize this and other allosteric IGF-1R inhibitors. The continued investigation into the therapeutic potential of such compounds is warranted in the pursuit of more effective and targeted cancer therapies.

References

Allosteric Inhibition of IGF-1R Kinase: A Technical Guide for Drug Discovery Professionals

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, growth, and survival.[1][2] Its signaling pathway is a critical network for normal physiological processes, but its aberrant activation is frequently implicated in the development and progression of various cancers.[3][4][5] Consequently, IGF-1R has emerged as a significant therapeutic target in oncology. While traditional ATP-competitive inhibitors have been developed, achieving selectivity over the highly homologous insulin (B600854) receptor (IR) has been a major challenge, often leading to dose-limiting toxicities.[6][7] Allosteric inhibition presents a promising strategy to overcome this hurdle by targeting less conserved sites on the kinase, thereby offering the potential for greater selectivity and a differentiated mechanism of action.[6][8][9] This technical guide provides an in-depth overview of the allosteric inhibition of IGF-1R kinase, focusing on a novel class of indole-butyl-amine inhibitors, their quantitative data, experimental evaluation protocols, and the underlying signaling pathways.

The IGF-1R Signaling Pathway

The activation of IGF-1R by its ligands, IGF-1 or IGF-2, initiates a cascade of intracellular signaling events.[] Upon ligand binding, the receptor undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[][11] This phosphorylation creates docking sites for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc.[2][3] The recruitment of these substrates triggers two major downstream signaling pathways:

-

The PI3K/Akt/mTOR Pathway: This pathway is predominantly involved in cell survival, growth, and proliferation.[1][3][]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell proliferation and differentiation.[2][3][12]

A simplified representation of the IGF-1R signaling pathway is depicted below.

A Novel Class of Allosteric IGF-1R Inhibitors: Indole-Butyl-Amines

Researchers have discovered a novel class of allosteric IGF-1R inhibitors based on an indole-butyl-amine scaffold.[8][9] One of the most well-characterized compounds from this series is 3-cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, referred to as compound 10 .[6][8] X-ray crystallography studies have revealed that these inhibitors do not bind to the ATP-binding pocket but rather to an adjacent allosteric site.[6][8][9]

The binding of these allosteric inhibitors induces a conformational change in the kinase domain that is incompatible with its active state, thereby preventing substrate phosphorylation and downstream signaling. The 5-cyano indole (B1671886) moiety of the inhibitor is sandwiched between methionine residues (Met 1054 and Met 1079) and forms a hydrogen bond with the main chain carbonyl of Valine 1063.[6] This unique binding mode is thought to be the basis for their selectivity over the insulin receptor.[6][13]

Quantitative Data of Allosteric IGF-1R Inhibitors

The inhibitory potency of the indole-butyl-amine series has been evaluated in both biochemical and cellular assays. The data highlights their nanomolar efficacy against IGF-1R and significant selectivity over the insulin receptor (InsR).[6][8]

| Compound | Modification | IGF-1R IC50 (µM) [Biochemical] | InsR IC50 (µM) [Biochemical] | Selectivity (InsR/IGF-1R) | pIGF-1R IC50 (µM) [Cellular, MCF-7] |

| 1 | 6-indolyl amide | 10 | >30 | >3 | 40 |

| 2 | 7-indolyl amide | 2.5 | >30 | >12 | 16 |

| 3 | 4-indolyl amide | 6.0 | 1.0 | 0.17 | 15 |

| 7 | 7-indolyl, 5-fluoro | 0.47 | 0.34 | 1.4 | 4.8 |

| 10 | 7-indolyl, 5-cyano | 0.22 | 5.0 | 23 | 2.2 |

| 11 | 7-indolyl, 5-nitro | 0.20 | 2.8 | 14 | 2.4 |

Data summarized from Heinrich et al., ACS Med Chem Lett, 2010.[6][8][13][14]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of potential allosteric inhibitors. Below are representative methodologies for key biochemical and cellular assays.

Biochemical IGF-1R Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human IGF-1R kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[15]

-

Test compounds (allosteric inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in the assay buffer.

-

Kinase Reaction:

-

Add 5 µL of the kinase-substrate solution to each well of the assay plate.

-

Add 2.5 µL of the diluted test compound or vehicle control.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[15]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

-

Incubate at room temperature for 30-60 minutes.[15]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-IGF-1R ELISA Assay

This assay measures the level of IGF-1R phosphorylation in a cellular context, providing an assessment of the inhibitor's activity on the target in a more physiological environment.

Materials:

-

MCF-7 breast cancer cells (or other suitable cell line with endogenous IGF-1R expression)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human IGF-1

-

Test compounds

-

Lysis buffer

-

Phospho-IGF-1R (Tyr1135/1136) ELISA kit (e.g., from R&D Systems or similar)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

-

Compound Treatment: Pretreat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

-

IGF-1 Stimulation: Stimulate the cells with a pre-determined concentration of IGF-1 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

-

ELISA:

-

Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total IGF-1R.

-

Incubate to allow the receptor to bind.

-

Wash the plate to remove unbound components.

-

Add a detection antibody specific for phosphorylated IGF-1R (pY1135/1136).

-

Incubate and wash.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash.

-

Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.

-

-

Data Analysis: Normalize the phospho-IGF-1R signal to the total IGF-1R amount (if a parallel total IGF-1R ELISA is performed). Calculate the percent inhibition of IGF-1-induced phosphorylation for each compound concentration and determine the IC50 value.

Conclusion

The allosteric inhibition of IGF-1R kinase represents a highly promising avenue for the development of selective and effective cancer therapeutics. The indole-butyl-amine class of inhibitors demonstrates that it is possible to achieve significant potency against IGF-1R while maintaining a favorable selectivity profile against the insulin receptor.[6][8] The detailed experimental protocols provided herein offer a robust framework for the identification and characterization of novel allosteric inhibitors. By leveraging a deep understanding of the IGF-1R signaling pathway and the unique mechanism of allosteric modulation, researchers can continue to advance this exciting area of drug discovery.

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Allosteric IGF-1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. promega.com [promega.com]

Structure-Activity Relationship of a Novel Allosteric IGF-1R Inhibitor Series

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a series of allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), with a focus on the potent inhibitor 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, herein referred to as IGF-1R Inhibitor-3 (Compound 10). This document details the quantitative inhibitory activities, experimental methodologies, and key structural insights for this promising class of anti-cancer therapeutic candidates.

Introduction to IGF-1R Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[3] Unlike traditional ATP-competitive kinase inhibitors, allosteric inhibitors offer the potential for greater selectivity and a distinct mechanism of action.[4] This guide focuses on a novel class of indole-butyl-amine derivatives that function as allosteric inhibitors of IGF-1R.[4]

Core Structure and Analogs

The foundational structure of this inhibitor series is an indole-butyl-amine scaffold. The lead compound, IGF-1R Inhibitor-3 (Compound 10), features a 3-cyano-1H-indole-7-carboxamide moiety linked to a piperidine (B6355638) ring, which is further connected via a butyl chain to a 5-cyano-1H-indole group.[4] The systematic modification of this core structure has provided valuable insights into the structure-activity relationships governing IGF-1R inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of IGF-1R Inhibitor-3 and its analogs was evaluated using a biochemical assay measuring direct kinase inhibition and a cell-based assay assessing the inhibition of IGF-1 induced autophosphorylation in a cellular context. The data reveals key structural features that influence inhibitory activity.

Table 1: Biochemical and Cellular Activity of Indole-Butyl-Amine Derivatives against IGF-1R

| Compound | R | X | Y | Z | Biochemical IC50 (µM) | Cellular IC50 (µM) |

| 1 | H | N | CH | H | 10 | 40 |

| 2 | H | CH | N | H | 2.5 | 15 |

| 3 | H | CH | CH | N | 6.0 | 20 |

| 4 | OCH3 | CH | N | H | 15 | >30 |

| 5 | F | CH | N | H | 3.0 | 10 |

| 6 | Cl | CH | N | H | 2.0 | 8.0 |

| 7 | Br | CH | N | H | 1.8 | 7.0 |

| 8 | CN | CH | N | H | 1.0 | 5.0 |

| 9 | H | N | CH | CN | 5.0 | 18 |

| 10 (IGF-1R Inhibitor-3) | CN | CH | N | CN | 0.4 | 2.2 |

| 11 | F, CN | CH | N | CN | 0.2 | 2.5 |

| 12 | H | CH | CH | CN | 3.5 | 12 |

Data summarized from ACS Med. Chem. Lett. 2010, 1, 5, 199–203.[4]

Key SAR Insights:

-

Amide Position: Shifting the amide linkage from position 6 (Compound 1) to position 7 (Compound 2) on the indole (B1671886) ring resulted in a 4-fold increase in biochemical potency.[5]

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as cyano (CN) and halo substituents, on the indole core generally enhanced inhibitory activity. The 3-cyano derivatives (Compounds 10 and 11) were the most potent compounds in the series.[4]

-

Steric Factors: The position of substituents had a significant impact, as demonstrated by the 18-fold lower activity of the 3-cyano indol-4-yl isomer (Compound 12) compared to the most potent 3-cyano-5-fluoro-indol-7-yl molecule (Compound 11).[4]

-

Allosteric Binding: X-ray crystallography studies of Compound 10 co-crystallized with the IGF-1R kinase domain revealed that it binds to an allosteric pocket adjacent to the ATP-binding site, near the DFG motif and the activation loop. This confirms its mechanism as a type III allosteric inhibitor.[4] The 5-cyano indole ring is positioned between methionine residues (Met 1054 and Met 1079) and forms a hydrogen bond with the main chain of valine 1063.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of IGF-1R Inhibitor-3 (Compound 10)

A representative synthetic scheme for the indole-butyl-amine series is presented below. The synthesis of Compound 10 involves the coupling of two key indole intermediates.

Diagram: Synthetic Workflow for Indole-Butyl-Amine Derivatives

Caption: General synthetic route for the indole-butyl-amine series.

Detailed Protocol:

-

Synthesis of the Piperidinyl-indole Amide Intermediate:

-

To a solution of 3-cyano-1H-indole-7-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added.

-

The appropriate 4-aminopiperidine derivative is added, and the reaction mixture is stirred at room temperature until completion.

-

The product is isolated and purified by standard chromatographic techniques.

-

-

Synthesis of the Butyl-indole Intermediate:

-

5-cyano-1H-indole is reacted with 1,4-dibromobutane (B41627) in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., THF) to yield 3-(4-bromobutyl)-5-cyano-1H-indole.

-

-

Final Coupling Reaction:

-

The piperidinyl-indole amide intermediate is reacted with the 3-(4-bromobutyl)-5-cyano-1H-indole intermediate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile).

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

-

Upon completion, the final product, IGF-1R Inhibitor-3 (Compound 10), is isolated and purified by column chromatography.

-

The structure and purity are confirmed by NMR and mass spectrometry.

-

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the isolated IGF-1R kinase domain using an electrophoretic mobility shift technology.

Diagram: Workflow for Biochemical Kinase Assay

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Detailed Protocol:

-

Reagents:

-

Recombinant human IGF-1R kinase domain (e.g., from BPS BioScience).

-

Fluorescently labeled peptide substrate.

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test compounds serially diluted in DMSO.

-

Stop solution (e.g., containing EDTA).

-

-

Procedure:

-

A 384-well plate is prepared with serial dilutions of the test compounds in DMSO.

-

The IGF-1R enzyme is diluted in assay buffer and added to the wells containing the compounds.

-

The kinase reaction is initiated by the addition of a mixture of the fluorescently labeled peptide substrate and ATP (at a concentration close to its Km).

-

The reaction plate is incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).

-

The reaction is terminated by the addition of a stop solution.

-

The plate is then placed on a Caliper LifeSciences microfluidic instrument.

-

The instrument separates the phosphorylated and non-phosphorylated substrate based on their charge and detects the fluorescence of each.

-

The ratio of phosphorylated to total substrate is calculated, and the percent inhibition for each compound concentration is determined.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular IGF-1R Autophosphorylation Assay

This assay measures the ability of the inhibitors to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context using a capture ELISA format.

Diagram: Workflow for Cellular Autophosphorylation Assay

Caption: Workflow for the cellular IGF-1R autophosphorylation ELISA.

Detailed Protocol:

-

Cell Culture:

-

MCF-7 breast cancer cells are cultured in appropriate media and seeded into 96-well plates.

-

-

Procedure:

-

Once the cells reach a desired confluency, the growth medium is removed, and the cells are serum-starved for a defined period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

-

The cells are then pre-incubated with serial dilutions of the test compounds for a specific time (e.g., 1-2 hours).

-

IGF-1 is added to the wells to stimulate IGF-1R autophosphorylation, and the cells are incubated for a short period (e.g., 10-15 minutes).

-

The stimulation is stopped by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are then transferred to a 96-well plate pre-coated with a capture antibody specific for the IGF-1R β-subunit.

-

After incubation to allow for receptor capture, the plate is washed, and a detection antibody conjugated to horseradish peroxidase (HRP) that specifically recognizes phosphorylated tyrosine residues is added.

-

Following another incubation and washing step, a colorimetric HRP substrate (e.g., TMB) is added.

-

The reaction is stopped with a stop solution, and the absorbance is read on a plate reader at the appropriate wavelength.

-

The percent inhibition of IGF-1R phosphorylation is calculated for each compound concentration, and IC50 values are determined.

-

IGF-1R Signaling Pathway

IGF-1R activation triggers two main downstream signaling cascades: the PI3K/Akt pathway, primarily involved in cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation.[4][6]

Diagram: IGF-1R Signaling Pathway

Caption: Simplified IGF-1R signaling cascade.

Conclusion

The indole-butyl-amine series represents a novel class of allosteric IGF-1R inhibitors with promising anti-cancer potential. The lead compound, IGF-1R Inhibitor-3 (Compound 10), demonstrates potent biochemical and cellular activity. The detailed structure-activity relationships and experimental protocols provided in this guide offer a solid foundation for further optimization of this scaffold to develop highly selective and efficacious IGF-1R-targeted therapies. The allosteric mechanism of action provides a distinct advantage, potentially overcoming resistance mechanisms associated with ATP-competitive inhibitors and offering an improved selectivity profile against the highly homologous insulin (B600854) receptor.

References

- 1. Technology [nanosyn.com]

- 2. Human IGF1R knockout MCF7 cell line (ab287507) | Abcam [abcam.com]

- 3. Insulin-like growth factor 1 signaling is essential for mitochondrial biogenesis and mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational Analysis of Crystallization Additives for the Identification of New Allosteric Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of IGF-1R Inhibitor-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of a representative Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, OSI-906 (Linsitinib), referred to herein as IGF-1R Inhibitor-3 for illustrative purposes. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its evaluation.

Introduction to IGF-1R Signaling and Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cellular proliferation, growth, and survival.[1] Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. The two primary downstream pathways activated by IGF-1R are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in cell growth and differentiation.[2][3] Dysregulation of the IGF-1R signaling axis has been implicated in the development and progression of a variety of human cancers, making it a compelling target for therapeutic intervention.[4]

IGF-1R inhibitors are a class of anti-cancer agents designed to block this signaling pathway. They can be broadly categorized into monoclonal antibodies that prevent ligand binding and small molecule tyrosine kinase inhibitors (TKIs) that interfere with the receptor's enzymatic activity.[5][6] This guide focuses on a representative small molecule TKI, OSI-906 (Linsitinib), a potent and selective dual inhibitor of IGF-1R and the structurally related Insulin Receptor (IR).[2][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of IGF-1R Inhibitor-3 (OSI-906).

Table 1: In Vitro Inhibitory Activity of IGF-1R Inhibitor-3 (OSI-906) [1][2][7][8][9]

| Target/Cell Line | Assay Type | IC50/EC50 (nM) |

| IGF-1R | Cell-free kinase assay | 35 |

| Insulin Receptor (IR) | Cell-free kinase assay | 75 |

| IGF-1R Autophosphorylation | Cellular assay (3T3/huIGF1R cells) | 24 |

| pERK1/2 | Cellular assay | 28 |

| p-p70S6K | Cellular assay | 60 |

| HT-29 (Colorectal Cancer) | Proliferation assay | 210 |

| Colo205 (Colorectal Cancer) | Proliferation assay | 320 |

| A549 (Non-small cell lung cancer) | Proliferation assay | ~3000 |

Table 2: In Vivo Efficacy of IGF-1R Inhibitor-3 (OSI-906) in a Xenograft Model [2]

| Xenograft Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |

| IGF-1R Driven | 25 | Once daily | 60% | None |

| IGF-1R Driven | 75 | Once daily | 100% | 55% |

Signaling Pathway and Mechanism of Action

IGF-1R Inhibitor-3 (OSI-906) is an ATP-competitive inhibitor that targets the kinase domain of both IGF-1R and IR. By blocking the autophosphorylation of these receptors, it prevents the subsequent activation of downstream signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol describes a method to determine the effect of IGF-1R Inhibitor-3 on the proliferation of cancer cell lines using a luminescent-based assay.[1]

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

IGF-1R Inhibitor-3 (OSI-906)

-

DMSO (vehicle control)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Compound Treatment: Prepare serial dilutions of IGF-1R Inhibitor-3 in complete medium. Remove the medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control. Incubate for 72 hours.[1]

-

Cell Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Data Analysis: Measure the luminescence of each well. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value using non-linear regression analysis.[1]

Western Blot Analysis

This protocol is for assessing the inhibitory effect of IGF-1R Inhibitor-3 on the phosphorylation of key proteins in the IGF-1R signaling pathway.[1][4]

Materials:

-

Cancer cell line of interest

-

IGF-1R Inhibitor-3 (OSI-906)

-

Recombinant human IGF-1

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours. Pre-treat with IGF-1R Inhibitor-3 for 2 hours, then stimulate with 100 ng/mL of IGF-1 for 15 minutes.[1][4]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Quantify protein concentration using a BCA assay.[1]

-

Western Blotting: Denature equal amounts of protein and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.[1]

-

Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection and Analysis: Detect protein bands using a chemiluminescent substrate. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[1]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of IGF-1R Inhibitor-3 in a patient-derived or cell line-derived xenograft model.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. OSI-906 (Linsitinib) - Chemietek [chemietek.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro and in vivo studies of the combination of IGF1R inhibitor figitumumab (CP-751,871) with HER2 inhibitors trastuzumab and neratinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

An In-depth Technical Guide to Preclinical Studies with IGF-1R Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, with a specific focus on the allosteric inhibitor IGF-1R inhibitor-3 (Compound C11). Due to the limited publicly available data on IGF-1R inhibitor-3, this guide supplements its profile with comparative data from other well-characterized IGF-1R inhibitors to provide a broader context for researchers in the field.

Introduction to IGF-1R Inhibition

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Its signaling pathway is frequently dysregulated in various cancers, making it a compelling target for anti-cancer therapies.[2][3] Inhibition of IGF-1R signaling can be achieved through various strategies, including monoclonal antibodies that block ligand binding and small molecule tyrosine kinase inhibitors (TKIs) that interfere with the receptor's enzymatic activity.[2] Preclinical studies are essential to characterize the efficacy and mechanism of action of novel IGF-1R inhibitors before their progression into clinical trials.

Featured Compound: IGF-1R inhibitor-3 (Compound C11)

IGF-1R inhibitor-3, also known as Compound C11, is an allosteric inhibitor of the IGF-1R kinase.[4] Allosteric inhibitors offer a distinct mechanism of action compared to traditional ATP-competitive inhibitors, which can sometimes lead to improved selectivity and a different resistance profile.

Quantitative Data

| Compound | Type | IC50 | Reference |

| IGF-1R inhibitor-3 (Compound C11) | Allosteric Inhibitor | 0.2 μM | [4] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Due to the limited availability of further preclinical data for IGF-1R inhibitor-3, the following sections will provide a broader overview of preclinical data and methodologies for other notable IGF-1R inhibitors to serve as a comprehensive guide for researchers.

Comparative Preclinical Data of Selected IGF-1R Inhibitors

To provide a comparative landscape, this section summarizes quantitative data from preclinical studies of other well-documented IGF-1R inhibitors.

Table 1: In Vitro Potency of Various IGF-1R Inhibitors

| Inhibitor | Type | Target(s) | IC50 (IGF-1R) | IC50 (InsR) | Cell-based Assay IC50 | Reference |

| NVP-AEW541 | TKI | IGF-1R | 0.086 µM (autophosphorylation) | 2.3 µM (autophosphorylation) | 2.9-5.6 µM (proliferation) | [5] |

| Linsitinib (OSI-906) | TKI | IGF-1R, InsR | 35 nM | 75 nM | Not specified | [6] |

| BMS-536924 | TKI | IGF-1R, InsR | 100 nM | 73 nM | Not specified | [1] |

| GSK1838705A | TKI | IGF-1R, InsR, ALK | 2.0 nM | 1.6 nM | Not specified | [1] |

| AG1024 | TKI | IGF-1R | Not specified | Not specified | 2.5 - 4.5 µM (proliferation) | [7] |

TKI: Tyrosine Kinase Inhibitor; InsR: Insulin Receptor; ALK: Anaplastic Lymphoma Kinase.

Table 2: Effects of IGF-1R Inhibitors on Cell Proliferation in Breast Cancer Cell Lines

| Cell Line | Receptor Status | Inhibitor | Effect | Reference |

| MCF7 | HR+, High IGF-1R, Low HER2/EGFR | NVP-AEW541 | Reduced proliferation, G1 arrest | [5] |

| T47D | HR+, High IGF-1R, Intermediate HER2/EGFR | NVP-AEW541 | Low sensitivity to inhibition | [5] |

| SKBR3 | HER2+, HR-, Low IGF-1R, High EGFR | NVP-AEW541 | Reduced proliferation | [5] |

| MDA-MB-231 | TNBC | AG1024 | IC50 of 4.5 µM ± 0.4 | [7] |

HR+: Hormone Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive; EGFR: Epidermal Growth Factor Receptor; TNBC: Triple-Negative Breast Cancer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are representative protocols for key experiments in the evaluation of IGF-1R inhibitors.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of an IGF-1R inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF7, SKBR3, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the IGF-1R inhibitor (e.g., 0.01 to 10 µM) in complete medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of an IGF-1R inhibitor on the phosphorylation of key downstream signaling proteins like Akt and ERK.

Protocol:

-

Cell Lysis: Plate cells and treat with the IGF-1R inhibitor for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IGF-1R, total IGF-1R, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of an IGF-1R inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the IGF-1R inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the preclinical evaluation strategy for IGF-1R inhibitors.

IGF-1R Signaling Pathway

The IGF-1R signaling cascade is a central regulator of cellular growth and survival. Upon ligand binding (IGF-1 or IGF-2), the receptor undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[8] This initiates two major downstream signaling pathways: the PI3K/Akt/mTOR pathway, which primarily regulates cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in proliferation and differentiation.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment of Breast Cancer Cells by IGF1R Tyrosine Kinase Inhibitor Combined with Conventional Systemic Drugs | Anticancer Research [ar.iiarjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of IGF-1R Inhibitor-3 (NVP-ADW742): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the insulin-like growth factor 1 receptor (IGF-1R) inhibitor, NVP-ADW742, often referred to in literature as compound 3. It details its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Introduction: The Rationale for Targeting IGF-1R

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a critical role in cellular growth, proliferation, and survival.[1][2] The IGF signaling system includes two ligands (IGF-1 and IGF-2), three receptors (IGF-1R, IGF-2R, and the insulin (B600854) receptor - IR), and six high-affinity IGF-binding proteins (IGFBPs) that modulate ligand bioavailability.[1][3] Upon ligand binding, IGF-1R undergoes autophosphorylation, activating two major downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][5][6]

Dysregulation of the IGF-1R pathway is implicated in the pathogenesis of numerous cancers.[5] Overexpression of IGF-1R can lead to uncontrolled cell proliferation, inhibition of apoptosis, and is associated with oncogenic transformation, metastasis, and resistance to conventional cancer therapies.[3][5][7] Consequently, IGF-1R has emerged as a promising therapeutic target for oncology drug development.[5][8]

IGF-1R Inhibitor-3 (NVP-ADW742): An Overview

NVP-ADW742 is a selective, orally active, small-molecule inhibitor of the IGF-1R tyrosine kinase.[9] Preclinical studies have demonstrated its potential in targeting malignancies that are dependent on IGF-1R signaling. It exhibits greater potency for IGF-1R compared to the structurally homologous insulin receptor (IR), which is a key attribute for minimizing metabolic side effects such as hyperglycemia.[3][9]

Mechanism of Action and Signaling Pathway Disruption

NVP-ADW742 functions as an ATP-competitive tyrosine kinase inhibitor. By binding to the ATP-binding pocket within the intracellular kinase domain of IGF-1R, it prevents receptor autophosphorylation and subsequent activation of downstream signaling effectors.[3] This blockade effectively abrogates signals transmitted through both the PI3K/Akt and MAPK pathways, leading to pleiotropic antiproliferative and pro-apoptotic effects in tumor cells.[9]

The inhibition of these pathways disrupts critical cellular functions required for tumor growth and survival, including cell cycle progression, protein synthesis, and evasion of apoptosis.[1][7]

Quantitative Data Summary

The inhibitory activity and selectivity of NVP-ADW742 have been characterized in various assays. The data below is compiled from preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of NVP-ADW742

| Kinase Target | Cellular IC₅₀ (μM) | Selectivity (Fold vs. IGF-1R) | Reference |

|---|---|---|---|

| IGF-1R | 0.17 | - | [3][9] |

| InsR | 2.8 | >16-fold | [3][9] |

| HER2 | >10 | >58-fold | [3] |

| PDGFR | >10 | >58-fold | [3] |

| VEGFR2 | >10 | >58-fold | [3] |

| c-KIT | >5 | >29-fold | [3] |

| BCR-ABL p210 | >10 | >58-fold |[3] |

IC₅₀ (50% inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by half.

Table 2: Preclinical Efficacy of NVP-ADW742

| Cancer Model | Effect | Combination Agent | Synergy | Reference |

|---|---|---|---|---|

| Multiple Myeloma | Inhibition of cell growth, enhanced apoptosis | - | - | [3] |

| Ewing's Sarcoma | Synergistically augmented cytostatic effects | Imatinib | Yes | [3] |

| Breast Cancer | Enhanced cytotoxic effects | Chemotherapy agents | Yes | [3] |

| Various Tumors | Enhanced cytotoxic effects | Gemcitabine, Irinotecan, Etoposide, etc. | Yes |[3] |

Detailed Experimental Protocols

The characterization of NVP-ADW742 involves a series of standardized preclinical assays.

A. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of NVP-ADW742 on the enzymatic activity of purified IGF-1R and other kinases.

-

Protocol Outline:

-

Recombinant human IGF-1R kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

NVP-ADW742 is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a radiometric assay (³³P-ATP) or a fluorescence-based method.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

B. Cellular IGF-1R Phosphorylation Assay

-

Objective: To confirm that NVP-ADW742 inhibits IGF-1R autophosphorylation in a cellular context.

-

Protocol Outline (Western Blot):

-

Tumor cells (e.g., multiple myeloma lines) are cultured and serum-starved to reduce baseline receptor activation.

-

Cells are pre-incubated with varying concentrations of NVP-ADW742.

-

Cells are stimulated with IGF-1 ligand to induce IGF-1R phosphorylation.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated IGF-1R (p-IGF-1R) and total IGF-1R.

-

Signal is detected using chemiluminescence, and band intensities are quantified to determine the extent of inhibition.

-

C. Cell Proliferation/Viability Assay

-

Objective: To measure the effect of NVP-ADW742 on the growth and viability of cancer cell lines.

-

Protocol Outline (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of NVP-ADW742 concentrations for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated, allowing viable cells with active metabolism to convert the yellow MTT into purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The percentage of cell viability relative to untreated controls is calculated to determine the IC₅₀ for cell growth inhibition.

-

D. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of NVP-ADW742 in a living organism.

-

Protocol Outline:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human tumor cells.

-

Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Mice are randomized into control (vehicle) and treatment groups.

-

NVP-ADW742 is administered orally according to a defined dose and schedule.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-IGF-1R).

-

Efficacy is assessed by comparing the tumor growth in treated groups to the control group (e.g., calculating Tumor Growth Inhibition - TGI).

-

Therapeutic Potential and Preclinical Findings

Preclinical data strongly support the therapeutic potential of NVP-ADW742, particularly in malignancies with high IGF-1R activation.

-

Hematologic Malignancies: Studies have shown that multiple myeloma cell lines are highly sensitive to NVP-ADW742, with the compound effectively inhibiting cell growth and promoting apoptosis.[3]

-

Solid Tumors: In Ewing's sarcoma, a cancer often driven by IGF-1R signaling, NVP-ADW742 demonstrated a synergistic effect with the KIT inhibitor imatinib, leading to a significant reduction in tumor cell growth.[3]

-

Combination Therapy: A key finding is the ability of IGF-1R inhibition to enhance the efficacy of conventional chemotherapy. NVP-ADW742 has been reported to potentiate the cytotoxic effects of agents like gemcitabine, irinotecan, and carboplatin (B1684641) in various cancer models.[3] This suggests a role for NVP-ADW742 in overcoming chemotherapy resistance, a phenomenon partly attributed to the pro-survival signals from the IGF-1R pathway.[3]

Conclusion

IGF-1R inhibitor-3 (NVP-ADW742) is a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase. Its mechanism of action, involving the blockade of both PI3K/Akt and MAPK signaling pathways, translates into significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. The compound's selectivity for IGF-1R over IR is a favorable characteristic for clinical development. The strong preclinical evidence, especially the synergistic effects observed when combined with other anti-cancer agents, underscores its potential as a valuable component of future oncology treatment regimens. Further clinical investigation is warranted to define its role in treating specific patient populations with tumors dependent on IGF-1R signaling.

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to IGF-1R Inhibitor-3 and its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical signaling hub in cellular growth and survival, making it a compelling target in oncology.[1] Overexpression and activation of IGF-1R are implicated in tumorigenesis and resistance to therapy by promoting cell proliferation and inhibiting apoptosis.[1][2] This technical guide focuses on IGF-1R inhibitor-3 , also known as Compound C11 , a potent allosteric inhibitor of the IGF-1R kinase.[3][4][5][6][7] While specific data on the direct apoptotic effects of IGF-1R inhibitor-3 are limited in current literature, this document provides a comprehensive overview of its known biochemical properties, the established role of IGF-1R inhibition in apoptosis, and detailed experimental protocols for evaluating the pro-apoptotic potential of this and similar compounds.

Introduction to IGF-1R Signaling and Apoptosis

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands IGF-1 or IGF-2, undergoes autophosphorylation and activates downstream signaling cascades.[8] The two primary pro-survival pathways initiated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MAPK pathways.[8] Activation of these pathways leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad, and the upregulation of anti-apoptotic proteins like Bcl-2, ultimately preventing programmed cell death.[8]

Inhibition of IGF-1R signaling is a key strategy in cancer therapy to counteract these survival signals and induce apoptosis in tumor cells.[2] By blocking the kinase activity of IGF-1R, inhibitors prevent the downstream activation of the PI3K/AKT and MAPK pathways, leading to the activation of the apoptotic cascade. Key markers of apoptosis induction include the activation of caspases (in particular, the executioner caspases-3 and -7), cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[9][10]

IGF-1R Inhibitor-3 (Compound C11): An Allosteric Inhibitor

IGF-1R inhibitor-3 (Compound C11) is an allosteric inhibitor of the IGF-1R kinase.[3][4][5][6][7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents its catalytic activity.[4][5][6][7] This mode of action can offer greater selectivity, a significant advantage given the high degree of homology between the kinase domains of IGF-1R and the Insulin (B600854) Receptor (IR).[11]

Quantitative Data

| Compound | Target | IC50 | Inhibitor Type |

| IGF-1R inhibitor-3 (Compound C11) | IGF-1R Kinase | 0.2 µM | Allosteric |

Table 1: Biochemical Potency of IGF-1R Inhibitor-3[3]

For comparison, the IC50 values of other well-characterized IGF-1R inhibitors are presented below. It is important to note that these compounds may have different mechanisms of action (e.g., ATP-competitive) and their cellular effects can vary.

| Compound | Target | IC50 | Inhibitor Type |

| Linsitinib (OSI-906) | IGF-1R | 35 nM | ATP-competitive |

| Picropodophyllin (PPP) | IGF-1R | 1 nM | Not specified |

| NVP-AEW541 | IGF-1R/InsR | 150 nM/140 nM | ATP-competitive |

| BMS-754807 | IGF-1R/InsR | 1.8 nM/1.7 nM | ATP-competitive |

Table 2: Biochemical Potency of Selected IGF-1R Inhibitors[12]

Signaling Pathways

IGF-1R Pro-Survival Signaling Pathway

The following diagram illustrates the canonical IGF-1R signaling pathway that promotes cell survival and inhibits apoptosis.

Caption: IGF-1R Pro-Survival Signaling Pathways.

Induction of Apoptosis by IGF-1R Inhibitor-3

This diagram illustrates the mechanism by which IGF-1R inhibitor-3 is hypothesized to induce apoptosis by blocking the pro-survival signals.

Caption: Apoptosis Induction by IGF-1R Inhibitor-3.

Experimental Protocols

The following are detailed, exemplary protocols for key experiments to assess the apoptosis-inducing effects of IGF-1R inhibitor-3. These protocols are based on methodologies reported for other IGF-1R inhibitors and can be adapted for Compound C11.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with known IGF-1R expression levels (e.g., MCF-7, H209 SCLC).[2]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of IGF-1R inhibitor-3 (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of IGF-1R inhibitor-3 or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.[13]

-

Cell Plating: Seed 1 x 10^4 cells per well in a 96-well white-walled plate and treat with IGF-1R inhibitor-3 as described above.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).

-

Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[1] b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[1] d. Incubate the plate at room temperature for 1-2 hours.[1]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[1] The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.[10]

-

Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] e. Wash the membrane three times with TBST.

-

Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software.

Experimental and Logical Workflows

Workflow for Evaluating Apoptosis Induction

The following diagram outlines a typical experimental workflow for assessing the pro-apoptotic activity of IGF-1R inhibitor-3.

Caption: Experimental Workflow for Apoptosis Evaluation.

Conclusion

IGF-1R inhibitor-3 (Compound C11) is a potent allosteric inhibitor of the IGF-1R kinase, a key regulator of cell survival. While direct experimental evidence of its apoptosis-inducing capabilities is currently emerging, the established role of IGF-1R in suppressing apoptosis strongly suggests that its inhibition will trigger programmed cell death in susceptible cancer cells. This technical guide provides the foundational knowledge of the IGF-1R pathway and its inhibition, along with detailed, adaptable protocols for the rigorous evaluation of the pro-apoptotic effects of IGF-1R inhibitor-3. Further research is warranted to fully characterize the cellular consequences of treatment with this promising therapeutic agent.

References

- 1. IGF-I activates caspases 3/7, 8 and 9 but does not induce cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-targeting IGF-1R and c-kit: synergistic inhibition of proliferation and induction of apoptosis in H 209 small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Analyzing structural differences between insulin receptor (IR) and IGF1R for designing small molecule allosteric inhibitors of IGF1R as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 14. origene.com [origene.com]

An In-Depth Technical Guide to IGF-1R Inhibitor-3 for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IGF-1R inhibitor-3, a potent and selective allosteric inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), for in vitro research applications. This document outlines the inhibitor's mechanism of action, presents key quantitative data, details experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to IGF-1R and its Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, growth, differentiation, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, activating downstream signaling cascades, most notably the PI3K/Akt and Ras/MAPK pathways.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1][3]

IGF-1R inhibitors are broadly categorized into monoclonal antibodies that block ligand binding and small molecule inhibitors that target the receptor's kinase activity.[3][4] IGF-1R inhibitor-3 falls into the latter category, functioning as a small molecule inhibitor.

IGF-1R Inhibitor-3: Mechanism of Action

IGF-1R inhibitor-3, also identified as Compound C11, is a potent, allosteric inhibitor of the IGF-1R kinase.[5] Its chemical name is 3-cyano-5-fluoro-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, or a closely related analog. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, allosteric inhibitors bind to a distinct, less conserved site. This allosteric binding induces a conformational change in the receptor, thereby preventing its activation and subsequent downstream signaling. This mode of action can offer greater selectivity over other closely related kinases, such as the Insulin Receptor (InsR).[6]

Signaling Pathway of IGF-1R and Point of Inhibition

The following diagram illustrates the canonical IGF-1R signaling pathway and the point of intervention for IGF-1R inhibitor-3.

Quantitative Data

The following tables summarize the in vitro activity of IGF-1R inhibitor-3 and its closely related analog, compound 10.[6]

Table 1: Biochemical and Cellular Activity of IGF-1R Inhibitors

| Compound | Biochemical IGF-1R IC50 (μM) | Cellular Phospho-IGF-1R IC50 (μM) (MCF-7 cells) |

| IGF-1R inhibitor-3 (Compound 11) | 0.2 | Not explicitly stated, but expected to be similar to or better than Compound 10 |

| Compound 10 | 0.4 | 2.2 |

Table 2: Kinase Selectivity Profile

| Compound | Cellular Phospho-IGF-1R IC50 (μM) | Cellular Phospho-InsR IC50 (μM) | Selectivity (InsR/IGF-1R) |

| Compound 10 | 2.2 | > 30 | > 13.6-fold |

| IGF-1R inhibitor-3 (Compound 11) | Not explicitly stated | > 30 | > 14-fold (based on biochemical assays) |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the effects of IGF-1R inhibitor-3 are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is a standard method to assess the effect of IGF-1R inhibitor-3 on cell viability and proliferation.

Materials:

-

IGF-1R inhibitor-3

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of IGF-1R inhibitor-3 in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

IGF-1R Phosphorylation Assay (Western Blot)

This protocol determines the ability of IGF-1R inhibitor-3 to inhibit IGF-1-induced autophosphorylation of the receptor.

Materials:

-

IGF-1R inhibitor-3

-

Cancer cell line of interest (e.g., MCF-7)

-

Serum-free culture medium

-

Recombinant human IGF-1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1Rβ

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of IGF-1R inhibitor-3 or vehicle control for 1-2 hours.

-

IGF-1 Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated IGF-1R signal to the total IGF-1R signal.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro testing of IGF-1R inhibitor-3.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding the IC50 Value of an IGF-1R Inhibitor

This technical guide provides a comprehensive overview of the IC50 value of an Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, intended for researchers, scientists, and drug development professionals. Due to the generic nature of "IGF-1R inhibitor-3," this document utilizes Linsitinib (OSI-906), a well-characterized dual inhibitor of IGF-1R and the Insulin Receptor (IR), as a primary example to illustrate the concepts and methodologies.[1][2][3] We will also reference the specifically named "IGF-1R inhibitor-3 (Compound C11)," an allosteric inhibitor, where data is available.[4]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It is highly dependent on the experimental conditions. The following tables summarize the IC50 values for Linsitinib (OSI-906) and IGF-1R inhibitor-3 across different assay formats.

Table 1: Linsitinib (OSI-906) IC50 Values

| Target | Inhibitor | IC50 Value | Assay Type | Notes |

| IGF-1R | Linsitinib (OSI-906) | 35 nM | Cell-Free Kinase Assay | Measures direct inhibition of the purified kinase domain.[1][2] |

| Insulin Receptor (IR) | Linsitinib (OSI-906) | 75 nM | Cell-Free Kinase Assay | Demonstrates dual-specificity.[2] |

| IGF-1R Autophosphorylation | Linsitinib (OSI-906) | 28 nM - 130 nM | Cell-Based Assay | Measures inhibition of receptor activation in a cellular context. |

| Downstream Signaling (pAkt, pERK1/2) | Linsitinib (OSI-906) | 24 nM - 60 nM | Cell-Based Assay | Measures inhibition of downstream pathway components.[5][6] |

| Cell Proliferation | Linsitinib (OSI-906) | 210 nM - 810 nM | Cell-Based Assay | EC50 values in various tumor cell lines (e.g., HT-29, Colo205).[1][5] |

Table 2: IGF-1R inhibitor-3 (Compound C11) IC50 Value

| Target | Inhibitor | IC50 Value | Assay Type | Notes |

| IGF-1R | IGF-1R inhibitor-3 (Compound C11) | 0.2 µM (200 nM) | Kinase Assay | Identified as an allosteric inhibitor.[4] |

IGF-1R Signaling Pathway

IGF-1R is a receptor tyrosine kinase that, upon binding its ligand (IGF-1 or IGF-2), autophosphorylates and activates downstream signaling cascades crucial for cell growth, proliferation, and survival.[7][8] The two primary pathways activated are the PI3K-AKT-mTOR pathway and the Ras-MAPK pathway.[7][8][9] Inhibition of IGF-1R blocks these downstream signals, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: IGF-1R signaling pathway and point of inhibition.

Experimental Protocols

The determination of an IC50 value requires precise and reproducible experimental protocols. Below are detailed methodologies for a cell-free kinase assay and a cell-based proliferation assay, which are commonly used to characterize IGF-1R inhibitors.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified IGF-1R kinase domain.

Materials:

-

Recombinant human IGF-1R kinase domain

-

96-well microplates pre-coated with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)4:1)

-

ATP solution (10 µmol/L)

-

Reaction Buffer (e.g., 50 mmol/L HEPES, pH 7.4, 20 mmol/L MgCl₂, 0.1 mmol/L Na₃VO₄, 1 mmol/L DTT)

-

Test inhibitor (e.g., Linsitinib) at various concentrations

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor in the reaction buffer.

-

Reaction Setup: Add 50 µL of ATP solution to each well of the substrate-coated plate.

-

Initiation: Add the IGF-1R kinase enzyme and the serially diluted inhibitor to the wells to start the reaction. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for substrate phosphorylation.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBST) to remove ATP and non-bound reagents.

-